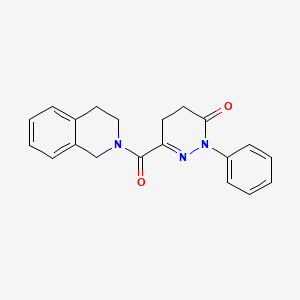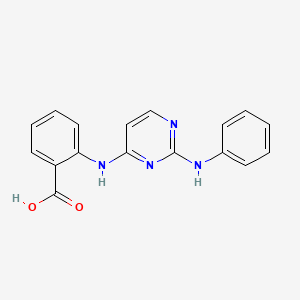
6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that features a unique combination of isoquinoline and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common method involves the Bischler-Napieralski reaction, which is used to synthesize the dihydroisoquinoline core . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
For the pyridazinone moiety, a common approach is the condensation of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The final step involves coupling the two moieties through a carbonylation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to isoquinoline using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibition of aldo-keto reductase AKR1C3.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various isoquinoline derivatives.
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its dual isoquinoline and pyridazinone structure, which may confer distinct pharmacological properties compared to other similar compounds
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C20H19N3O2/c24-19-11-10-18(21-23(19)17-8-2-1-3-9-17)20(25)22-13-12-15-6-4-5-7-16(15)14-22/h1-9H,10-14H2 |
InChI Key |
WNBNXYDHNYHETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110883.png)
![5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B15110884.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine](/img/structure/B15110887.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B15110906.png)



![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110923.png)
![5-chloro-N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15110932.png)
![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15110951.png)

![2-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15110955.png)
![7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15110964.png)
